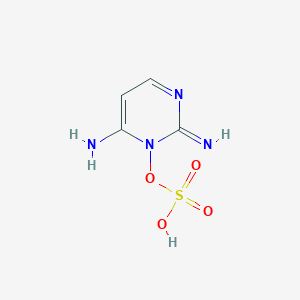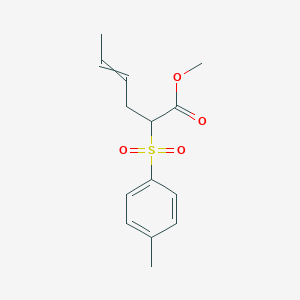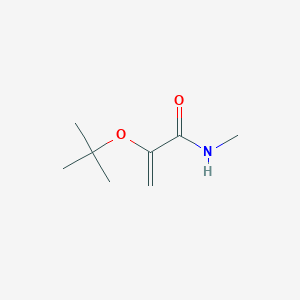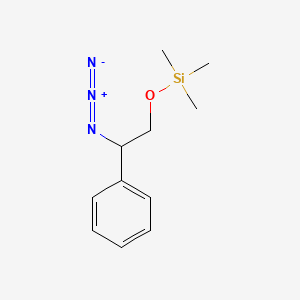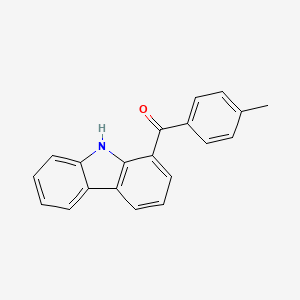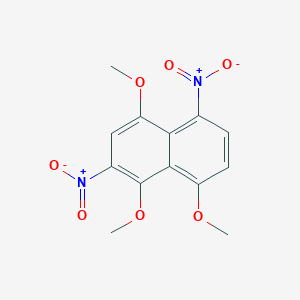
1,4,8-Trimethoxy-2,5-dinitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8-Trimethoxy-2,5-dinitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of three methoxy groups and two nitro groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2,5-dinitronaphthalene typically involves the nitration of 1,4,8-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of zeolite catalysts has been explored to enhance the selectivity and efficiency of the nitration reaction . This method is environmentally benign and economical, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
1,4,8-Trimethoxy-2,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
1,4,8-Trimethoxy-2,5-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,8-Trimethoxy-2,5-dinitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde
Uniqueness
1,4,8-Trimethoxy-2,5-dinitronaphthalene is unique due to the specific arrangement of its methoxy and nitro groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
112010-62-5 |
|---|---|
分子式 |
C13H12N2O7 |
分子量 |
308.24 g/mol |
IUPAC名 |
1,4,8-trimethoxy-2,5-dinitronaphthalene |
InChI |
InChI=1S/C13H12N2O7/c1-20-9-5-4-7(14(16)17)11-10(21-2)6-8(15(18)19)13(22-3)12(9)11/h4-6H,1-3H3 |
InChIキー |
IQYLHQGTQZAKEF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=C2OC)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


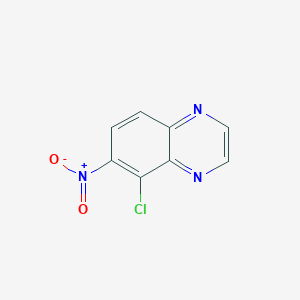




![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
